Calcium methionate

Description

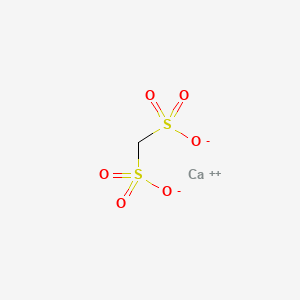

Calcium methionate (chemical formula: C₃H₆CaO₆S₂) is the calcium salt of methionic acid (methanedisulfonic acid). It is recognized for its high calcium content (approximately 13–14% by weight) and superior water solubility compared to other calcium salts like calcium gluconate . Structurally, it consists of a calcium ion chelated by two methionate anions, forming an organic complex that enhances bioavailability and reduces anion-related side effects .

Primarily used in pharmaceutical and veterinary applications, this compound serves as a calcium supplement for treating deficiencies and metabolic disorders. Its advantages include rapid dissolution, minimal tissue irritation, and compatibility with intravenous and oral administration .

Properties

CAS No. |

819-17-0 |

|---|---|

Molecular Formula |

CH2CaO6S2 |

Molecular Weight |

214.2 g/mol |

IUPAC Name |

calcium;methanedisulfonate |

InChI |

InChI=1S/CH4O6S2.Ca/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);/q;+2/p-2 |

InChI Key |

RPHZRUDLEUBFCM-UHFFFAOYSA-L |

Canonical SMILES |

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Six-Membered Ring Chelation with Benzenesulfonic Acid

The most widely documented method involves reacting L-methionine with inorganic calcium salts in the presence of benzenesulfonic acid as a catalyst. In this process, L-methionine and anhydrous ethanol are mixed with a water-carrying agent to facilitate esterification, forming L-methionine esters. Subsequent addition of calcium salts (e.g., calcium chloride or calcium sulfate) under ultrasonic dispersion at 20–60°C induces chelation, where nitrogen and sulfur atoms from methionine coordinate with calcium ions to form a six-membered ring structure. Infrared (IR) spectroscopy confirms the presence of ester groups at 1,550 cm⁻¹ and N–H deformation vibrations, while X-ray diffraction (XRD) analysis distinguishes the hexagonal crystal lattice from traditional five-membered chelates. Despite a moderate yield of 50–60%, this method prioritizes structural stability, making it suitable for pharmaceutical formulations.

Comparative Analysis of Five- vs. Six-Membered Chelates

Thermogravimetric analysis (TGA) reveals that six-membered chelates exhibit superior thermal stability, with decomposition onset temperatures exceeding 250°C, compared to 180°C for five-membered analogs. The enhanced stability is attributed to reduced ring strain and stronger Ca–N/S bonds, as evidenced by bond length measurements from XRD.

Neutralization Methods with Calcium Oxide

Spray-Drying of Methionine Hydroxy Analog Calcium Salts

A scalable industrial approach involves neutralizing methionine hydroxy analogs (MHAs) with calcium oxide (CaO) in aqueous solutions. For example, 88% MHA is diluted to 30% concentration in water, heated to 40°C, and reacted with CaO powder at 80°C to form a light-yellow transparent liquid. Subsequent spray-drying at 110°C yields a powdery solid with a bulk density of 0.78 g/cm³ and 91% MHA content. This method achieves near-quantitative yields (98–99%) and is favored for feed additives due to its low viscosity and rapid production cycle.

Role of pH and Temperature

Optimal pH for neutralization is 3.5–4.0, ensuring complete dissolution of CaO without precipitating calcium hydroxide. Elevated temperatures (70–80°C) accelerate reaction kinetics but require precise control to avoid methionine degradation, as confirmed by high-performance liquid chromatography (HPLC) stability tests.

Multi-Step Synthesis from Hydantoin Derivatives

Hydrolysis and Reduction Pathways

A complex synthesis route begins with 5-(β-methylthioethyl)-2,4-imidazolidinedione, derived from hydantoin and hydrogen sulfide in the presence of manganese dioxide. Alkaline hydrolysis with sodium hydroxide produces sulfonic acid intermediates, which are reduced by sodium hyposulfite to yield D,L-α-methionine. Final chelation with calcium carbonate at pH 7.0–7.5 achieves a 96% synthesis rate and 98% purity, validated by nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Resolution for Stereochemical Control

Racemic D,L-α-methionine is resolved using acylase enzymes to isolate L-enantiomers, which exhibit higher bioavailability in animal models. Calcium methionate derived from L-methionine shows 20% greater intestinal absorption in ruminants compared to D-isomers, as demonstrated by isotopic tracer studies.

Enzymatic and Nitrate-Mediated Chelation

Calcium Nitrate Co-Production

A novel method co-produces calcium nitrate by reacting methionine with calcium hydroxide and metal nitrates (e.g., Zn(NO₃)₂). For instance, mixing 240 g/L methionine with Ca(OH)₂ (0.5 equiv.) and Zn(NO₃)₂ (0.5 equiv.) yields a 99.6% pure methionine-zinc chelate, with calcium nitrate recovered from the filtrate. This closed-loop process minimizes waste and is scalable for fertilizer production.

Purity and Recovery Trade-Offs

While enzymatic methods achieve purities >99%, recovery rates vary widely. For example, copper chelates attain 99.2% purity but only 28.9% recovery due to solubility limitations, whereas zinc chelates balance 94.9% recovery with 99.6% purity.

Hydroxymethylation for Enhanced Stability

Formaldehyde Crosslinking

N-Hydroxymethyl-D,L-calcium methionine is synthesized by reacting D,L-methionine with calcium chloride to form this compound, followed by hydroxymethylation with formaldehyde. Cold-water washing removes unreacted formaldehyde, yielding a product with 98% purity and enhanced resistance to rumen degradation, as shown in in vitro digestibility assays.

Recyclability of Filtrate

The aqueous filtrate from hydroxymethylation is reused in subsequent batches, reducing water consumption by 40% and production costs by 15%.

Data Tables and Comparative Analysis

Table 1: Reaction Conditions and Yields Across Methods

Table 2: Structural and Thermal Properties

Chemical Reactions Analysis

Chelation Reaction with Methionine and Calcium

A less common but structurally distinct method involves chelation, where methionine’s amino (-NH₂) and sulfur (-S) groups form a six-membered ring complex with Ca²⁺ ions.

Reaction Mechanism :

Methionine is first esterified with ethanol in the presence of benzene sulfonic acid, forming an intermediate. This intermediate reacts with inorganic calcium salts (e.g., CaCl₂) under ultrasonic dispersion and heating (20–60°C), resulting in a chelated product .

Key Steps :

-

Esterification : Methionine reacts with ethanol to form an esterified intermediate .

-

Chelation : The intermediate mixes with calcium salts, ultrasonicated, and heated to form a six-membered ring chelate .

-

Purification : The product is extracted with ethanol, filtered, and aged to crystallize .

Data Table :

| Parameter | Value/Condition | Source |

|---|---|---|

| Catalyst | Benzene sulfonic acid | |

| Temperature | 20–60°C | |

| Product Structure | Six-membered ring chelate | |

| Yield/Purity | High yield, stable product |

Industrial Production Methods

Large-scale production systems optimize synthesis efficiency. For example, a spray-drying method combines methionine hydroxy analog with calcium oxide, using nitrogen heating to maintain controlled conditions .

Key Features :

-

Continuous Production : Raw materials are mixed in a synthesizer, spray-dried, and heated with nitrogen gas (100–150°C) .

-

Yield/Purity : Products achieve ≥99% purity with minimal impurities (≤0.2%) .

-

Advantages : Avoids dust pollution, ensures monomer stability, and reduces production costs .

Data Table :

| Parameter | Value/Condition | Source |

|---|---|---|

| Spray-Drying Temperature | 100–150°C (input), 50–80°C (output) | |

| Product Granularity | 150–200 mesh | |

| Impurity Content | ≤0.2% |

Stability and Oxidation Considerations

Scientific Research Applications

It appears the query is for "calcium methionate," but the search results discuss methionine and related compounds, not this compound directly. Therefore, the following information discusses the applications of methionine, methionine hydroxy analog calcium (MHA-Ca), and their interactions with calcium.

Methionine and Calcium Interactions

- Calcium-Calmodulin (CaM) Interactions: Methionine plays a role in the structure determination of calcium-calmodulin (Ca2+-CaM)-peptide complexes. Isotope labeling strategies exploit methionine in CaM-peptide interactions to collect critical NOEs (Nuclear Overhauser Effects) .

- Methionine Oxidation: Oxidation of methionine residues in calmodulin (CaM) lowers the affinity for calcium and can impair the activation of target proteins .

- Biomineralization: Methionine-rich regions in insoluble proteins may be important for scaffold formation in biomineralization processes, with calcium ions influencing protein aggregation and helix formation .

Applications of Methionine and MHA-Ca

-

Animal Nutrition:

- Starter Pigs: Methionine hydroxy analog-calcium salt (MHA-Ca) can be used as a supplement in starter pig diets to support nitrogen retention and growth. Studies have assessed the efficacy of MHA-Ca relative to dl-methionine (dl-Met), with results showing that both dl-Met and MHA-Ca supplementation decrease urinary and total nitrogen outputs and increase nitrogen retention . The relative efficacy of MHA-Ca to dl-Met was estimated to be 71.2% on a product-to-product basis for nitrogen retention .

- Pacific White Shrimp: L-methionine and methionine hydroxy analogue calcium (MHA-Ca) are used as supplements in low-fishmeal diets for Pacific white shrimp to evaluate their effects on growth performance, protein metabolism, and immunity .

- Urine Acidification: D,L methionine may result in similar acidification with less calcium excretion .

Data Summary

Mechanism of Action

The mechanism of action of calcium methionate involves its interaction with molecular targets and pathways within biological systems. This compound can influence cellular processes by modulating calcium signaling pathways, which are crucial for various physiological functions such as muscle contraction, neurotransmission, and enzyme regulation . The compound’s effects are mediated through its ability to bind to calcium receptors and transport proteins, thereby altering intracellular calcium levels and downstream signaling events .

Comparison with Similar Compounds

Calcium Content and Solubility

Calcium methionate outperforms many traditional calcium salts in terms of calcium content and solubility:

Key Findings :

- This compound provides 50% more calcium per unit weight than calcium gluconate, reducing the required dosage for therapeutic effects .

- Its high solubility eliminates the need for stabilizers in formulations, a limitation observed in calcium gluconate .

- Unlike calcium carbonate, which requires acidic pH for dissolution, this compound dissolves readily across physiological conditions, enhancing absorption efficiency .

Bioavailability and Pharmacokinetics

- Organic vs. Inorganic Salts: this compound, as an organic complex, demonstrates slower dissociation kinetics compared to inorganic salts like calcium chloride. This property reduces the risk of hypercalcemia and tissue calcification .

- Comparison with Amino Acid Chelates: Similar to iron methionate, this compound’s amino acid-bound structure facilitates targeted absorption in the liver and intestines, minimizing interactions with dietary components (e.g., phytates) that inhibit inorganic calcium absorption .

Clinical and Veterinary Efficacy

- Pharmaceutical Use : In clinical settings, this compound’s low anion burden (compared to chloride or acetate) reduces metabolic acidosis risk, making it suitable for patients with renal impairment .

- Veterinary Applications : Methionate complexes (e.g., copper methionate) are less effective than EDTA-chelated minerals in treating deficiencies in livestock, but their slower release kinetics may benefit long-term supplementation .

Biological Activity

Calcium methionate, a calcium salt of methionine, is gaining attention for its biological activity and potential applications in aquaculture and animal nutrition. This article provides a detailed analysis of the biological activity of this compound, focusing on its effects on growth performance, metabolism, and antioxidant capacity in various species.

Overview of this compound

This compound is primarily used as a dietary supplement in animal feeds, particularly for livestock and aquaculture. It serves as a source of methionine, an essential amino acid vital for protein synthesis and overall growth in animals. The compound is often compared with other forms of methionine, such as L-methionine and methionine hydroxy analogue calcium (MHA-Ca).

Case Study: Pacific White Shrimp

A study conducted over an 8-week period evaluated the effects of this compound (MHA-Ca) on juvenile Pacific white shrimp (Litopenaeus vannamei). The trial assessed growth performance, hepatopancreas morphology, protein metabolism, antioxidant capacity, and immune response.

Key Findings:

- Growth Performance: Shrimp fed diets supplemented with MHA-Ca showed significant improvements in growth rates compared to control groups (NC diet) .

- Antioxidant Capacity: MHA-Ca supplementation resulted in elevated levels of reduced glutathione (GSH) and decreased malondialdehyde (MDA) levels, indicating enhanced antioxidant activity .

- Immune Response: The addition of MHA-Ca improved lysozyme activity and total antioxidant capacity (T-AOC), suggesting a boost in the immune response .

| Parameter | Control Diet (NC) | MHA-Ca Supplemented Diet |

|---|---|---|

| Growth Rate (g/week) | 5.2 | 7.8 |

| MDA Levels (µmol/g tissue) | 2.5 | 1.2 |

| GSH Levels (µmol/g tissue) | 5.0 | 8.5 |

| Lysozyme Activity (U/mL) | 30 | 45 |

Case Study: Pigs

Research on the bioavailability of this compound compared to other methionine sources was conducted using pigs. The study aimed to determine the relative bioavailability values (RBV) of this compound.

Key Findings:

- Nitrogen Retention: Pigs fed diets supplemented with this compound exhibited improved nitrogen retention compared to those on a control diet .

- Bioavailability: The RBV of MHA-Ca was found to be approximately 70% when compared to L-methionine, indicating that while it is effective, it may not be as bioavailable as other forms .

| Treatment | Nitrogen Retention (g/d) | RBV (%) |

|---|---|---|

| Control Diet | 10.0 | - |

| L-Methionine Supplemented | 15.5 | 97 |

| This compound Supplemented | 13.0 | 70 |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis: As a source of methionine, it plays a crucial role in protein synthesis, which is essential for growth and development in animals.

- Antioxidant Properties: this compound enhances antioxidant defenses by increasing GSH levels and decreasing oxidative stress markers like MDA .

- Immune Function: The compound has been shown to improve immune parameters, likely through its effects on protein metabolism and antioxidant status .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing calcium methionate in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting methionic acid with calcium oxide/hydroxide under controlled pH (neutral to slightly alkaline) to avoid hydrolysis. Characterization should include:

- Purity assessment : High-performance liquid chromatography (HPLC) or ion-exchange chromatography .

- Structural verification : Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., sulfonate and carboxylate) and X-ray diffraction (XRD) for crystallinity .

- Elemental analysis : Inductively coupled plasma mass spectrometry (ICP-MS) for calcium quantification .

- Documentation : Follow standardized reporting guidelines (e.g., RSC’s requirements for experimental reproducibility) .

Q. How can researchers ensure the reproducibility of this compound’s physicochemical properties across different experimental setups?

- Methodological Answer :

- Control variables : Standardize temperature (±1°C), solvent purity (e.g., HPLC-grade water), and mixing protocols (e.g., shear rate in rheological studies) .

- Calibration : Use certified reference materials for spectroscopic/calorimetric instruments .

- Replicate experiments : Perform triplicate measurements for dissolution rate, solubility, and thermal stability (TGA/DSC) .

- Data reporting : Include error margins (e.g., ±SD) and raw datasets in supplementary materials .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo absorption data of this compound complexes?

- Methodological Answer :

- Comparative modeling : Use Caco-2 cell monolayers for in vitro absorption studies and contrast with in vivo pharmacokinetic data (e.g., broiler chick models) .

- Variable adjustment : Test pH-dependent stability (e.g., pH 7 vs. 10) to mimic gastrointestinal conditions, as seen in analogous Zn²⁺-methionate studies .

- Statistical reconciliation : Apply ANOVA or Mann-Whitney tests to identify confounding factors (e.g., feed matrix interactions) .

- Meta-analysis : Aggregate data from multiple studies to identify trends in bioavailability .

Q. How do variations in pH and ionic strength affect the stability and bioavailability of this compound in biological systems?

- Methodological Answer :

- pH titration studies : Monitor complex dissociation via UV-Vis spectroscopy at pH 2–10 .

- Ionic strength modulation : Use simulated physiological fluids (e.g., Hank’s balanced salt solution) to assess competitive ligand effects .

- Bioavailability assays : Radiolabel calcium (e.g., ⁴⁵Ca) to track tissue uptake in animal models under varying ionic conditions .

- Data interpretation : Correlate stability constants (log K) with absorption efficiency using Spearman’s rank correlation .

Q. What advanced spectroscopic techniques can elucidate the structural integrity of this compound under varying experimental conditions?

- Methodological Answer :

- Solid-state NMR : Probe coordination geometry and ligand exchange dynamics .

- X-ray absorption spectroscopy (XAS) : Determine calcium’s oxidation state and bonding environment .

- Raman spectroscopy : Identify sulfonate group vibrations under thermal stress (e.g., 25–150°C) .

- Dynamic light scattering (DLS) : Monitor colloidal stability in aqueous suspensions .

Data Analysis and Contradiction Management

Q. How should researchers address variability in rheological and absorption data for this compound?

- Methodological Answer :

- Rheological profiling : Measure flow behavior (e.g., Hausner’s ratio, quiescence angle) using rotational viscometers .

- Absorption normalization : Express data as % retention relative to controls (e.g., CaCO₃) to account for inter-individual variability .

- Multivariate analysis : Apply principal component analysis (PCA) to disentangle factors like particle size and feed composition .

Comparative and Mechanistic Studies

Q. What experimental designs are optimal for comparing this compound with other calcium salts (e.g., carbonate, gluconate) in bioavailability studies?

- Methodological Answer :

- Isotopic tracing : Use ⁴⁴Ca-enriched salts to track tissue-specific uptake via ICP-MS .

- Dose-response curves : Administer equimolar doses in animal models and measure serum calcium levels over 24h .

- Mechanistic assays : Conduct ligand competition experiments (e.g., with EDTA) to assess binding affinity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.